![molecular formula C18H14O4 B5845440 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B5845440.png)
2-[4-(2-Hydroxyphenoxy)phenoxy]phenol
Overview
Description
2-[4-(2-Hydroxyphenoxy)phenoxy]phenol is a phenoxyphenol compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple phenoxy groups attached to a central phenol ring. Its chemical properties make it a valuable compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known to be a symmetrical aromatic diol chain extender , which suggests it may interact with polymers or other macromolecules in its applications.
Mode of Action
2,2’-[1,4-phenylenebis(oxy)]diphenol, as a symmetrical aromatic diol chain extender, is known to have good compatibility with MDI (Methylene diphenyl diisocyanate), a common compound used in the production of polyurethane . It can significantly improve and enhance the tensile strength, hardness, and rebound properties of the product .
Biochemical Pathways
As a chain extender, it likely plays a role in the polymerization process, particularly in the production of polyurethane .
Result of Action
The result of the action of 2,2’-[1,4-phenylenebis(oxy)]diphenol is the enhancement of the physical properties of the products it is used in. Specifically, it improves the tensile strength, hardness, and rebound properties of products, likely through its role as a chain extender in the polymerization process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with 4-hydroxyphenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the production process. Additionally, the use of catalysts, such as palladium on carbon (Pd/C), can facilitate the reaction and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyphenoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol groups to corresponding alcohols.
Substitution: The phenoxy groups can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Chemistry
- Building Blocks for Synthesis: 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol serves as a versatile building block in organic synthesis. Its structural properties allow it to participate in various chemical reactions, facilitating the development of more complex molecules.
- Anticancer Properties: Research indicates that phenoxyphenol derivatives exhibit anticancer activities. A study highlighted that related compounds could inhibit the proliferation of hepatocellular carcinoma (HCC) cells by inducing apoptosis through modulation of ceramide metabolism and reactive oxygen species (ROS) pathways .
- Enzyme Inhibition: Phenoxyphenol derivatives have been shown to inhibit matrix metalloproteinase (MMP) and cyclooxygenase (COX) enzymes, which are crucial in cancer metastasis and inflammation . This inhibition suggests potential therapeutic applications in cancer treatment and inflammatory diseases.
Medicinal Applications
- Therapeutic Potential: The compound has been explored for its anti-inflammatory and antimicrobial properties. Its ability to modulate key signaling pathways makes it a candidate for drug development aimed at treating chronic inflammatory conditions and infections .
Case Studies
Case Study 1: Anticancer Activity
A recent study investigated the effects of diTFPP, a derivative of phenoxyphenol, on HCC cells. The results demonstrated that diTFPP enhanced the cytotoxic effects of C2-ceramide, leading to increased apoptosis rates compared to treatments with C2-ceramide alone. This suggests that phenoxyphenol derivatives can sensitize cancer cells to existing therapies, potentially improving treatment outcomes .
Case Study 2: Enzyme Modulation
In another study, various phenoxyphenol derivatives were tested for their ability to inhibit MMP-9 and COX-2 activities. The findings revealed that these compounds significantly reduced enzyme activity, indicating their potential use as anti-inflammatory agents .
Data Tables
Application Area | Compound | Key Findings |
---|---|---|
Cancer Treatment | diTFPP | Enhanced apoptosis in HCC cells when combined with C2-ceramide; modulates ROS levels. |
Enzyme Inhibition | Phenoxyphenol Derivatives | Significant inhibition of MMP-9 and COX-2 activities; potential anti-inflammatory effects. |
Antimicrobial Activity | Various Derivatives | Demonstrated effectiveness against multiple bacterial strains; potential for drug development. |
Comparison with Similar Compounds
2-[4-(2-Hydroxyphenoxy)phenoxy]phenol can be compared with other similar compounds, such as:
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol (4-HPPP): Known for its antiproliferative effects on cancer cells.
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol: Used as an intermediate in the synthesis of bioactive compounds.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields.
Properties
IUPAC Name |
2-[4-(2-hydroxyphenoxy)phenoxy]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-15-5-1-3-7-17(15)21-13-9-11-14(12-10-13)22-18-8-4-2-6-16(18)20/h1-12,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTNEKQQMHNXAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)OC3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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